1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol
Description
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is a secondary alcohol derivative featuring a 4-methyl-1,3-thiazole moiety linked via a methylamino group to a propan-2-ol backbone.
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-5-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)3-9-4-8-7(2)10-5-12-8/h5-6,9,11H,3-4H2,1-2H3 |
InChI Key |
LWXQJZYNQDJCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCC(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with an appropriate amine, followed by reduction and subsequent functional group transformations . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight : The target compound (C9H16N2OS) has a molecular weight of ~200–210 g/mol, comparable to its analogs .
- Hydrogen Bonding: The amino-propanol group enables hydrogen bonding with polar residues, contrasting with ketone-containing analogs (e.g., ) that lack such capacity.
- LogP : Thiazole derivatives with ether or ketone groups (e.g., ) exhibit higher LogP values than the target compound, suggesting reduced aqueous solubility.
Computational and Analytical Insights
- Wavefunction Analysis : Multiwfn () may reveal electron localization differences between the target and ketone-containing analogs, influencing reactivity .
Biological Activity
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol, with the CAS Number 1485251-98-6, is a thiazole-derived compound that has garnered interest in various biological applications. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.
The molecular formula of 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is , with a molecular weight of 186.28 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂OS |
| Molecular Weight | 186.28 g/mol |
| CAS Number | 1485251-98-6 |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. Studies have shown that derivatives similar to 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol are effective against various bacterial strains. For instance, a study on thiazole derivatives demonstrated their potential in inhibiting the growth of Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Activity
Thiazole derivatives have also been evaluated for their antioxidant properties. The DPPH radical scavenging assay has shown that certain thiazole compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant activity varies significantly among different derivatives, indicating the importance of structural modifications for enhancing efficacy.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory effects of thiazole compounds. For example, compounds structurally related to 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol demonstrated significant inhibition of edema in carrageenan-induced models, suggesting their potential as anti-inflammatory agents .
Case Study 1: Antimicrobial Testing
A recent study tested various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Among these, a derivative similar to 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .
Case Study 2: Antioxidant Evaluation
In an evaluation of antioxidant capacities using the DPPH assay, a thiazole derivative showed a scavenging percentage of 76% at a concentration of 50 µM, compared to ascorbic acid which had a scavenging percentage of 85% at the same concentration. This indicates that while not as potent as ascorbic acid, the compound still possesses significant antioxidant activity .
The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiazoles act as enzyme inhibitors in microbial metabolism.
- Radical Scavenging : The presence of electron-donating groups in the thiazole structure enhances radical scavenging capabilities.
- Cell Membrane Disruption : Some derivatives can integrate into bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
